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Compound of Interest

Compound Name: PQR626

Cat. No.: B15543652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of PQR626, a

potent and selective dual inhibitor of mTORC1 and mTORC2. The following protocols and data

are intended to facilitate the design and execution of cell-based assays to investigate the

mechanism of action and cellular effects of PQR626.

Quantitative Data Summary
The inhibitory activity of PQR626 was assessed in the A2058 human melanoma cell line by

measuring the phosphorylation of key downstream targets of mTORC1 and mTORC2. The half-

maximal inhibitory concentration (IC50) values were determined using an in-cell western assay.

Target Analyte Downstream of PQR626 IC50 (nM) Cell Line

Phospho-PKB/Akt

(Ser473)
mTORC2 96 A2058

Phospho-S6

(Ser235/236)
mTORC1 71 A2058

Signaling Pathway
PQR626 exerts its inhibitory effects by targeting the kinase activity of mTOR, a central

regulator of cell growth, proliferation, and survival. As a dual mTORC1/mTORC2 inhibitor,
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PQR626 blocks the phosphorylation of key downstream effectors of both complexes.

PQR626

mTORC1

inhibits

mTORC2

inhibits

p70S6K

4E-BP1

Akt/PKB

S6

Protein
Translation

Cell Survival
& Proliferation

Cell Growth

Click to download full resolution via product page

Caption: mTOR Signaling Pathway Inhibition by PQR626.
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A2058 Cell Culture Protocol
The human malignant melanoma cell line A2058 is a suitable model for studying the cellular

effects of PQR626.

Materials:

A2058 cell line

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

Cell culture flasks/plates

Humidified incubator (37°C, 5% CO2)

Procedure:

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%

FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Thaw cryopreserved A2058 cells rapidly in a 37°C water bath. Transfer the cell

suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

Centrifuge at 1,000 rpm for 5 minutes.

Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-

75 cell culture flask.

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the

medium every 2-3 days.
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Cell Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using

Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed into new flasks

at a 1:3 to 1:6 split ratio.

In-Cell Western (ICW) Assay for mTOR Signaling
This protocol details the procedure for quantifying the phosphorylation of Akt/PKB (Ser473) and

S6 (Ser235/236) in A2058 cells treated with PQR626.

Materials:

A2058 cells

96-well cell culture plates (black-walled for fluorescence)

PQR626 compound

Complete growth medium

4% Formaldehyde in PBS (Fixation Buffer)

0.1% Triton X-100 in PBS (Permeabilization Buffer)

Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

Primary antibodies:

Rabbit anti-phospho-Akt/PKB (Ser473)

Mouse anti-phospho-S6 (Ser235/236)

Normalization antibody (e.g., anti-GAPDH or anti-beta-actin)

Fluorescently-labeled secondary antibodies:

IRDye® 800CW Goat anti-Rabbit IgG

IRDye® 680RD Goat anti-Mouse IgG
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Wash Buffer (0.1% Tween-20 in PBS)

Fluorescence imaging system (e.g., LI-COR Odyssey)

Experimental Workflow:
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1. Seed A2058 cells
in 96-well plate

2. Treat with PQR626
(serial dilution)

3. Fix cells
(4% Formaldehyde)

4. Permeabilize cells
(0.1% Triton X-100)

5. Block non-specific binding

6. Incubate with primary antibodies
(anti-pAkt/pS6)

7. Wash

8. Incubate with fluorescent
secondary antibodies

9. Wash

10. Scan plate and quantify
fluorescence

11. Analyze data and
determine IC50
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Caption: In-Cell Western Experimental Workflow.
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Procedure:

Cell Seeding: Seed A2058 cells in a 96-well black-walled plate at a density of 1.5 x 10^4

cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

Compound Treatment: Prepare a 7- or 11-point 1:2 serial dilution of PQR626 in complete

growth medium. Remove the existing medium from the cells and add 100 µL of the diluted

compound or vehicle control to the respective wells. Incubate for the desired treatment time

(e.g., 2 hours).

Fixation: Carefully remove the treatment medium. Add 150 µL of 4% Formaldehyde in PBS

to each well and incubate for 20 minutes at room temperature.

Permeabilization: Wash the wells twice with 200 µL of Wash Buffer. Add 150 µL of

Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.

Blocking: Wash the wells twice with 200 µL of Wash Buffer. Add 150 µL of Blocking Buffer to

each well and incubate for 1.5 hours at room temperature with gentle shaking.

Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the

manufacturer's recommendations. Remove the blocking solution and add 50 µL of the

primary antibody solution to each well. Incubate overnight at 4°C.

Washing: Wash the wells five times with 200 µL of Wash Buffer, incubating for 5 minutes

during each wash.

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in

Blocking Buffer. Protect from light. Add 50 µL of the secondary antibody solution to each well

and incubate for 1 hour at room temperature in the dark.

Final Washes: Wash the wells five times with 200 µL of Wash Buffer in the dark.

Imaging and Analysis: After the final wash, remove all residual buffer and scan the plate

using a fluorescence imaging system. Quantify the fluorescence intensity in each well for

both the target protein and the normalization control. The IC50 values can be calculated by

plotting the normalized fluorescence intensity against the log of the PQR626 concentration

and fitting the data to a four-parameter logistic curve.
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To cite this document: BenchChem. [PQR626: Application Notes and Protocols for Cell-
Based Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543652#pqr626-experimental-protocol-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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